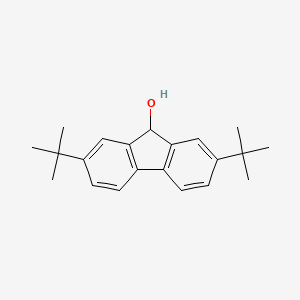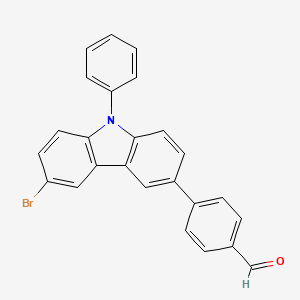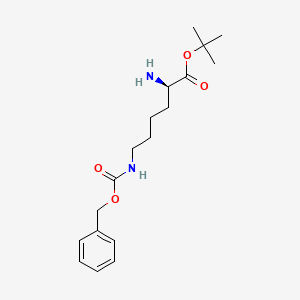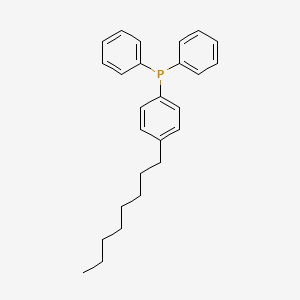
(S)-1-Chloro-3,3-dimethylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chlorine atom attached to a secondary carbon, which is also bonded to a hydroxyl group and two methyl groups. Its unique structure makes it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method to synthesize this compound involves the chlorination of (S)-3,3-dimethylbutan-2-ol using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds with the retention of configuration at the chiral center.
Industrial Production: Industrially, this compound can be produced by the chlorination of (S)-3,3-dimethylbutan-2-ol in the presence of a catalyst such as pyridine, which helps in the removal of hydrogen chloride formed during the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. For example, reacting with sodium hydroxide (NaOH) can yield (S)-3,3-dimethylbutan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC), resulting in the formation of (S)-3,3-dimethylbutan-2-one.
Reduction Reactions: The compound can be reduced to (S)-3,3-dimethylbutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products:
Substitution: (S)-3,3-dimethylbutan-2-ol.
Oxidation: (S)-3,3-dimethylbutan-2-one.
Reduction: (S)-3,3-dimethylbutan-2-amine.
Wissenschaftliche Forschungsanwendungen
(S)-1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: It serves as a precursor in the synthesis of chiral drugs, which can have different therapeutic effects based on their stereochemistry.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (S)-1-Chloro-3,3-dimethylbutan-2-ol primarily involves its reactivity due to the presence of the chlorine and hydroxyl groups. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s chiral center also allows it to interact stereospecifically with various biological molecules, influencing its activity in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
®-1-Chloro-3,3-dimethylbutan-2-ol: The enantiomer of (S)-1-Chloro-3,3-dimethylbutan-2-ol, which has similar chemical properties but different biological activities due to its opposite chirality.
1-Chloro-3,3-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
3,3-Dimethylbutan-2-ol: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness: this compound is unique due to its combination of a chiral center, a hydroxyl group, and a chlorine atom. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C6H13ClO |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
(2S)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
RAZKFVKCTUWXHO-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](CCl)O |
Kanonische SMILES |
CC(C)(C)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)


![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
